molecular formula C21H18O5 B2734442 ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate CAS No. 304643-47-8

ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2734442
CAS No.: 304643-47-8
M. Wt: 350.37
InChI Key: WDEIYPQGEPTABE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings. The compound you mentioned seems to be a derivative of benzofuran with various functional groups attached to it, including an ethyl ester, a phenyl group, and a prop-2-enoyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzofuran derivatives include their aromaticity, their potential to form hydrogen bonds, and their reactivity .

Scientific Research Applications

  • Synthesis of Imidazolone Derivatives Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates, a class of imidazolone derivatives, have been synthesized using a one-pot reaction sequence involving Michael addition and substitution reactions. This synthesis utilizes ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate as an intermediate, demonstrating its role in the development of novel imidazolones (Bezenšek et al., 2012).

  • Photolysis in Synthesis of Enamines Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, undergoes photolysis in the presence of various reagents to form enamines. This process demonstrates the potential of this compound in photochemical reactions and the synthesis of diverse organic compounds (Prager & Williams, 1996).

  • Facile Synthesis of Benzofuran-Based Compounds The compound has been used in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This synthesis involves a one-pot reaction, highlighting the compound's utility in creating benzofuran-based derivatives with potential applications in various chemical research fields (Gao et al., 2011).

Future Directions

The study of benzofuran derivatives is a rich field with many potential applications, particularly in the development of new drugs . Future research could explore the properties and potential applications of this specific compound.

Properties

IUPAC Name

ethyl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-24-21(23)20-14(2)25-18-11-10-16(13-17(18)20)26-19(22)12-9-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEIYPQGEPTABE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.